[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate
Description
[4-[(E)-3-(2-Chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate (hereafter referred to as the target compound) is a synthetic organic molecule characterized by a conjugated enone system (E-configuration), a 2-ethoxyphenyl backbone, and a 4-chlorobenzoate ester. Key structural features include:
- A central (E)-3-oxoprop-1-enyl group bridging the 2-chloro-4-nitroanilino and 2-ethoxyphenyl moieties.
- Electron-withdrawing substituents: the nitro (-NO₂) and chloro (-Cl) groups on the aniline ring, and the cyano (-CN) group on the enone system.
Its crystallographic analysis would likely employ programs like SHELXL or ORTEP-3 for structure refinement and visualization .
Properties
IUPAC Name |
[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2N3O6/c1-2-35-23-12-15(3-10-22(23)36-25(32)16-4-6-18(26)7-5-16)11-17(14-28)24(31)29-21-9-8-19(30(33)34)13-20(21)27/h3-13H,2H2,1H3,(H,29,31)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXANGNNXNFHXAW-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate is a complex organic compound with significant potential in medicinal chemistry and biological research. Its molecular formula is C25H17Cl2N3O6, and it has a molecular weight of approximately 526.33 g/mol. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Structural Characteristics
The compound's structure features multiple functional groups, which contribute to its biological activity. The presence of a chloro-nitroaniline moiety is particularly notable for its potential interactions with biological targets.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C25H17Cl2N3O6
- Molecular Weight: 526.33 g/mol
Antimicrobial Activity
A study investigated the antimicrobial efficacy of compounds similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited significant growth inhibition, suggesting potential applications in developing new antibiotics.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 20 |
Anticancer Activity
In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells. For instance, a derivative was tested on breast cancer cell lines (MCF-7), showing a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the chloro-nitroaniline intermediate.
- Coupling reactions to attach the ethoxyphenyl group.
- Final esterification to yield the target compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of enone-linked aryl esters with substituted anilines. Below, it is compared to two analogs from the literature:
Structural Analog 1: [4-[(E)-2-Cyano-3-(4-Nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-Methylbenzoate
Key Differences :
- Aniline Substituent: The target compound has a 2-chloro-4-nitroanilino group, whereas Analog 1 has a 4-nitroanilino group (lacking the 2-chloro substitution).
- Benzoate Ester : The target compound uses a 4-chlorobenzoate , while Analog 1 employs a 4-methylbenzoate . Chlorine’s higher electronegativity may increase dipole interactions compared to the methyl group’s hydrophobic effects.
- Cyanovinyl Group: Both compounds retain the 2-cyano-3-oxoprop-1-enyl bridge, suggesting similar conjugation and hydrogen-bonding capabilities.
Implications :
- The 2-chloro substitution in the target compound could enhance stability against metabolic degradation compared to Analog 1 .
- The 4-chlorobenzoate may improve crystallinity due to stronger intermolecular interactions (e.g., C–Cl···π or halogen bonding) relative to the 4-methyl group .
Structural Analog 2: (E)-3-(2-Ethoxyphenyl)-1-{4-[(2-Fluorophenyl)(4-Fluorophenyl)methyl]-piperazin-1-yl}prop-2-en-1-ol
Key Differences :
- Core Structure: Analog 2 replaces the benzoate ester with a piperazine ring bearing fluorophenyl groups, introducing basicity and hydrogen-bond donors (N–H).
- Functional Groups: The target compound’s cyano and nitro groups are absent in Analog 2, which instead has fluorinated aromatic systems. Fluorine’s electronegativity may enhance bioavailability but reduce π-stacking compared to nitro/cyano groups.
- Conformation: Analog 2’s piperazine adopts a chair conformation, whereas the target compound’s rigidity arises from the planar enone and aromatic systems.
Comparative Data Table
Research Findings and Implications
- Electronic Effects: The target compound’s 2-chloro-4-nitroanilino group creates a stronger electron-deficient aromatic system compared to Analog 1, which may enhance electrophilic reactivity or binding to electron-rich biological targets.
- Crystallinity: Analog 2’s reported hydrogen-bonding network (C–H···O/F) suggests that the target compound’s –Cl and –NO₂ groups could facilitate similar intermolecular interactions, aiding in crystal formation .
- Synthetic Challenges : The presence of multiple electron-withdrawing groups in the target compound may complicate synthetic steps like nucleophilic substitution or esterification, requiring optimized conditions (e.g., high-temperature coupling).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for [4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate?
- Methodology : Begin with a multi-step synthesis involving condensation of 2-chloro-4-nitroaniline with a cyano-oxopropenyl intermediate, followed by esterification with 4-chlorobenzoyl chloride. Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF for polar intermediates). Purify via column chromatography using gradient elution (hexane/ethyl acetate) and confirm purity by HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be employed to characterize this compound?
- Methodology :
- NMR : Use - and -NMR in deuterated DMSO to resolve aromatic protons (δ 7.0–8.5 ppm) and ester/cyano groups. Assign peaks using 2D COSY and HSQC .
- X-ray crystallography : Grow single crystals via slow evaporation (ethanol/dichloromethane). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL-2018/3 .
Q. What experimental approaches are suitable for studying the hydrolysis kinetics of the chlorobenzoate ester group?
- Methodology : Conduct pH-dependent stability studies (pH 1–10) at 25–37°C. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for nitro group) and quantify hydrolysis products using LC-MS. Compare pseudo-first-order rate constants () to assess susceptibility .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structural refinement of this compound?
- Methodology : For twinned crystals, use SHELXL’s TWIN/BASF commands. For disorder in the ethoxyphenyl group, apply PART/SUMP restraints. Validate with R < 5% and check residual density maps (< 0.5 e/Å) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the nitroanilino and cyano groups?
- Methodology : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on the nitroanilino ring). Assess biological activity (e.g., enzyme inhibition) using dose-response assays (IC determination) and correlate with Hammett σ values or DFT-calculated electrostatic potentials .
Q. How can environmental degradation pathways and ecotoxicological impacts of this compound be evaluated?
- Methodology : Use OECD 301F biodegradation tests under aerobic conditions. Quantify degradation products via GC-MS and assess toxicity using Daphnia magna LC assays. Model environmental fate with EPI Suite™, focusing on bioaccumulation (log P) .
Q. How should researchers address contradictions between spectroscopic data and crystallographic results (e.g., bond length discrepancies)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
